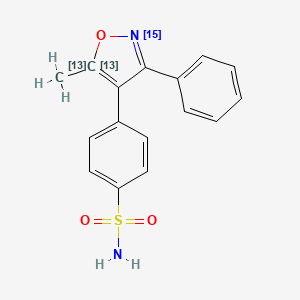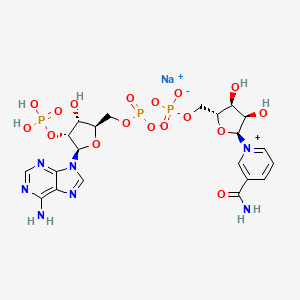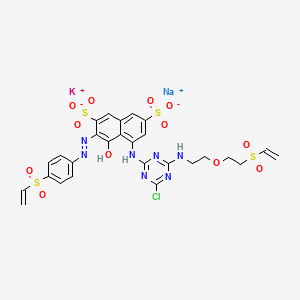
2-Nitrotoluene-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrotoluene-d7 is a deuterated form of 2-Nitrotoluene, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in nuclear magnetic resonance spectroscopy (NMR) as an internal standard . The molecular formula of this compound is C7D7NO2, and it has a molecular weight of 144.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrotoluene-d7 typically involves the nitration of toluene-d8. The process begins with the preparation of nitrating acid by mixing concentrated sulfuric acid and nitric acid under controlled temperature conditions. The nitrating acid is then added dropwise to toluene-d8, maintaining the reaction temperature below 5°C to avoid the formation of nitrous gases . The reaction mixture is then allowed to warm up slowly to room temperature, followed by purification steps such as extraction, recrystallization, and distillation to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the safe and efficient nitration of toluene-d8. The product is then purified using industrial-scale separation techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrotoluene-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzoic acid derivatives.
Reduction: Reduction of this compound leads to the formation of 2-amino-toluene-d7.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are used.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: 2-Amino-toluene-d7.
Substitution: Halogenated or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
2-Nitrotoluene-d7 is extensively used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism of action of 2-Nitrotoluene-d7 involves its role as a deuterated internal standard in NMR spectroscopy. The deuterium atoms provide distinct signals that help in the accurate quantification and analysis of other compounds in a mixture. In biological systems, the presence of deuterium can influence reaction rates and pathways, providing insights into enzyme mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrotoluene: The non-deuterated form, used similarly in chemical synthesis and research.
4-Nitrotoluene: Another isomer with similar applications but different reactivity and physical properties.
2,4-Dinitrotoluene: A compound with two nitro groups, used in the production of explosives and dyes.
Uniqueness
2-Nitrotoluene-d7 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and studies involving isotope effects. The deuterium atoms provide distinct spectral features that are not present in non-deuterated compounds, allowing for more precise and detailed analysis .
Propriétés
IUPAC Name |
1,2,3,4-tetradeuterio-5-nitro-6-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZTCDQAHEYBI-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[N+](=O)[O-])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662155 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-04-7 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
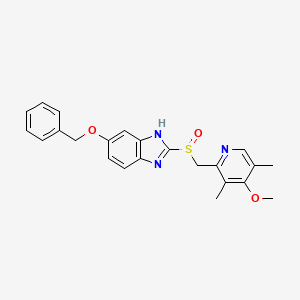
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)
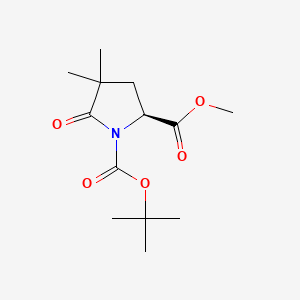
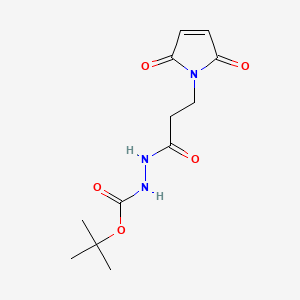
![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)

